molecular formula C11H14N2O2 B13305701 4-(Aminomethyl)-5-methoxy-1,2,3,4-tetrahydroquinolin-2-one

4-(Aminomethyl)-5-methoxy-1,2,3,4-tetrahydroquinolin-2-one

Katalognummer: B13305701
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: MFUZPEKLXUMSNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Aminomethyl)-5-methoxy-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound with a unique structure that combines an aminomethyl group, a methoxy group, and a tetrahydroquinolinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-methoxy-1,2,3,4-tetrahydroquinolin-2-one typically involves the reduction of Schiff bases. One common method is the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are chosen for their selectivity and ability to reduce specific functional groups without affecting others.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the Ullmann coupling reaction, which involves the use of copper-based catalysts, can be employed to form the necessary carbon-nitrogen bonds . This method is advantageous due to its efficiency and the availability of raw materials.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Aminomethyl)-5-methoxy-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Aminomethyl)-5-methoxy-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism by which 4-(Aminomethyl)-5-methoxy-1,2,3,4-tetrahydroquinolin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Aminomethyl)-5-methoxy-1,2,3,4-tetrahydroquinolin-2-one is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

Eigenschaften

Molekularformel

C11H14N2O2

Molekulargewicht

206.24 g/mol

IUPAC-Name

4-(aminomethyl)-5-methoxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C11H14N2O2/c1-15-9-4-2-3-8-11(9)7(6-12)5-10(14)13-8/h2-4,7H,5-6,12H2,1H3,(H,13,14)

InChI-Schlüssel

MFUZPEKLXUMSNR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1C(CC(=O)N2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.